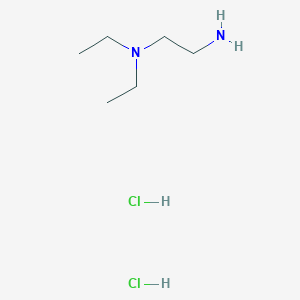

N1,N1-Diethylethane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality N1,N1-Diethylethane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-Diethylethane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-diethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-3-8(4-2)6-5-7;;/h3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLGUYGCKDLZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693291 | |

| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-62-6 | |

| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-1,2-ethanediamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of N1,N1-Diethylethane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is paramount for rational drug design, formulation development, and ensuring product consistency. This guide provides a detailed technical overview of the methodologies and considerations involved in the crystal structure analysis of N1,N1-Diethylethane-1,2-diamine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. While a specific public crystal structure determination for this exact compound is not available at the time of this writing, this document will serve as a comprehensive roadmap, detailing the necessary experimental and computational steps to achieve a thorough crystallographic characterization.

Introduction: The Criticality of Crystalline Form in Pharmaceutical Development

The solid-state form of an API can exist in various crystalline arrangements, known as polymorphs, or as an amorphous solid. Each form possesses a unique internal lattice structure, leading to distinct physical and chemical characteristics.[1][2] The selection of an appropriate salt form, such as a dihydrochloride, is a critical step in drug development to enhance properties like solubility and stability.[3][4] The crystal structure of a chosen salt directly influences its dissolution rate and, consequently, its bioavailability.[5] Therefore, a rigorous analysis of the crystal structure of N1,N1-Diethylethane-1,2-diamine dihydrochloride is essential for any drug development program that utilizes this precursor. Such an analysis provides invaluable insights into intermolecular interactions, packing motifs, and potential for polymorphism, all of which are critical for formulation design and regulatory compliance.[6][7]

Synthesis and Sample Preparation: The Foundation of Quality Crystallographic Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthesis of N1,N1-Diethylethane-1,2-diamine Dihydrochloride

The synthesis of N1,N1-Diethylethane-1,2-diamine dihydrochloride can be achieved through a multi-step process. A common route involves the reaction of diethylamine with 2-chloroethylamine hydrochloride.[8] An alternative patented method describes the reaction of diethylaminoethanol with thionyl chloride to form 2-diethylaminoethyl chloride hydrochloride, which is then reacted with ammonia.[9]

Table 1: Key Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Diethylamine | C4H11N | 73.14 | Starting Material |

| 2-Chloroethylamine hydrochloride | C2H7Cl2N | 115.99 | Starting Material |

| N1,N1-Diethylethane-1,2-diamine | C6H16N2 | 116.21 | Parent Compound |

| Hydrochloric acid | HCl | 36.46 | Salt Former |

| N1,N1-Diethylethane-1,2-diamine dihydrochloride | C6H18Cl2N2 | 189.13 | Final Product |

Data sourced from PubChem.[10]

Recrystallization for Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of the analysis. Slow recrystallization is a widely used technique.[11]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve a small amount of the synthesized N1,N1-Diethylethane-1,2-diamine dihydrochloride in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.

-

Filtration: Hot-filter the solution to remove any particulate impurities.

-

Crystallization: Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant, controlled temperature.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a spatula or pipette.

-

Drying: Gently dry the crystals on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[12]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused X-ray beam. Modern diffractometers are equipped with sensitive detectors that measure the intensity and position of the diffracted X-rays.

Workflow for Single-Crystal X-ray Diffraction Data Collection

Caption: Workflow for Single-Crystal X-ray Diffraction.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process is typically performed using specialized software packages such as SHELX[13][14] or Olex2.[13]

Table 2: Common Software for Crystal Structure Determination

| Software | Function | Website |

| APEX / PROTEUM | Data Collection and Integration | [15] |

| SHELXT | Structure Solution | [13] |

| SHELXL | Structure Refinement | [13] |

| Olex2 | Integrated Structure Solution and Refinement | [13] |

| PLATON | Structure Validation | [16] |

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Sample Analysis

Powder X-ray diffraction is an essential technique for characterizing the crystalline nature of a bulk sample and is particularly useful for identifying different polymorphic forms.[2]

Data Acquisition

A finely ground powder of the sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.

Data Analysis

The positions and intensities of the peaks in the powder pattern can be used for:

-

Phase Identification: Comparing the experimental pattern to a database of known phases (e.g., the Powder Diffraction File from the ICDD).[13][17]

-

Quantitative Analysis: Determining the relative amounts of different crystalline phases in a mixture.

-

Lattice Parameter Refinement: Precisely determining the unit cell dimensions.

Data Analysis Workflow for Powder X-ray Diffraction

Caption: Powder X-ray Diffraction Data Analysis Workflow.

Interpreting Crystallographic Data: The Crystallographic Information File (CIF)

The results of a crystal structure determination are typically presented in a standard text file format known as a Crystallographic Information File (CIF).[16][18] A CIF contains a wealth of information, including:

-

Unit cell parameters (a, b, c, α, β, γ)

-

Space group

-

Atomic coordinates for each atom in the asymmetric unit

-

Thermal displacement parameters

-

Bond lengths and angles

-

Experimental details

Understanding the contents of a CIF is crucial for interpreting the crystal structure and for preparing data for publication or patent applications.

Complementary Analytical Techniques

While X-ray diffraction is the cornerstone of crystal structure analysis, other techniques provide valuable complementary information.

Table 3: Complementary Analytical Techniques

| Technique | Information Provided |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as melting point and phase changes, which can help identify and characterize polymorphs.[19][20] |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, providing information on thermal stability and the presence of solvates.[10][19] |

| Dynamic Light Scattering (DLS) | Determines the particle size distribution of the crystalline material in a suspension.[21][22] |

The Role of N1,N1-Diethylethane-1,2-diamine and its Derivatives in Drug Development

N1,N1-Diethylethane-1,2-diamine and its derivatives serve as important building blocks in the synthesis of a variety of pharmaceutical compounds. For instance, the parent compound is used in the synthesis of anti-malarial drugs.[23] The related compound, N,N-Dimethylethane-1,2-diamine, is a precursor to the drug chloropyramine.[24] Given these applications, a thorough understanding of the solid-state properties of the dihydrochloride salt is critical for ensuring the quality and efficacy of the final drug product.

Conclusion: A Pathway to Comprehensive Crystal Structure Understanding

The crystal structure analysis of N1,N1-Diethylethane-1,2-diamine dihydrochloride is a multi-faceted process that requires a combination of careful experimental work and sophisticated data analysis. Although a publicly available crystal structure is yet to be reported, this guide has outlined a comprehensive and scientifically rigorous approach to achieve this goal. By following the detailed protocols for synthesis, crystallization, and data collection, and by utilizing the powerful analytical techniques described herein, researchers and drug development professionals can gain a deep understanding of the solid-state properties of this important pharmaceutical intermediate. This knowledge is fundamental to the development of safe, stable, and effective medicines.

References

-

Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved from [Link]

-

HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]

-

Profex. (n.d.). Open Source XRD and Rietveld Refinement. Retrieved from [Link]

-

University of North Carolina at Chapel Hill Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

Crystal Growth & Design. (2012). Polymorphs of Pridopidine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103012156A - Preparation method of N,N-diethylethylenediamine.

-

U.S. Pharmacopeia. (2023). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]

-

Molecules. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

ResearchGate. (2001). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). The DSC and TGA analysis of the crystalline and amorphous samples. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-1,2-ethanediamine Dihydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N1,N1-Diethylethane-1,2-diamine: Multifunctional Amine Compound for Industrial Applications. Retrieved from [Link]

-

ResearchGate. (2018). Role of Salt Selection in Drug Discovery and Development. Retrieved from [Link]

-

PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

-

Dr.Oracle. (2023). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

- Google Patents. (n.d.). CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.

-

Bentham Science Publishers. (2020). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Retrieved from [Link]

-

MooreAnalytical. (n.d.). Thermal Analysis- TGA/DSC. Retrieved from [Link]

-

Slideshare. (2015). salt selection in pharmaceutical product development. Retrieved from [Link]

-

Holodiag. (n.d.). TGA and DSC are key thermal analyses for solid state characterization. Retrieved from [Link]

-

Crystal Impact. (n.d.). Match! - Phase Analysis using Powder Diffraction. Retrieved from [Link]

-

National Institutes of Health. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

ACS Publications. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]

-

CrystalMaker Software. (n.d.). CrystalMaker: Overview. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. benthamscience.com [benthamscience.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 9. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N1,N1-DIETHYLETHANE-1,2-DIAMINE DIHYDROCHLORIDE CAS#: 52198-62-6 [m.chemicalbook.com]

- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

- 15. SC-XRD Software | Bruker [bruker.com]

- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 17. Databases, evaluation and plotting software - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]

- 18. XRD Data Analysis Software | Malvern Panalytical [malvernpanalytical.com]

- 19. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 20. mooreanalytical.com [mooreanalytical.com]

- 21. horiba.com [horiba.com]

- 22. usp.org [usp.org]

- 23. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 24. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

Methodological & Application

N1,N1-Diethylethane-1,2-diamine as a building block in organic synthesis

An In-Depth Guide to N¹,N¹-Diethylethane-1,2-diamine in Organic Synthesis: Applications and Protocols

Introduction: The Versatility of a Diamine Building Block

N¹,N¹-Diethylethane-1,2-diamine, often abbreviated as DEAE, is a colorless to light yellow liquid with the chemical formula C₆H₁₆N₂.[1] Structurally, it is an ethylenediamine derivative featuring a primary amine at one end and a tertiary amine at the other. This unique arrangement of nucleophilic centers with distinct steric and electronic properties makes it a highly versatile and valuable building block in modern organic synthesis. Its utility spans from the creation of complex ligands for catalysis to being a cornerstone in the synthesis of significant pharmaceutical agents.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of N¹,N¹-diethylethane-1,2-diamine is essential for its effective use in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂ | [3] |

| Molecular Weight | 116.20 g/mol | [3] |

| CAS Number | 100-36-7 | [3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 145-147 °C | [1] |

| Density | 0.827 g/mL at 25 °C | [1] |

| Solubility | Miscible in water, methanol | [1] |

| pKa | pK₁: 7.70, pK₂: 10.46 | [1] |

| Flash Point | 87 °F (30.5 °C) | [1] |

Core Applications in Synthetic Chemistry

The dual amine functionality of N¹,N¹-diethylethane-1,2-diamine is the primary driver of its broad applicability in organic synthesis. The primary amine offers a reactive site for a wide range of transformations, while the tertiary amine can act as a coordinating site, a base, or a non-reactive bulky group.

Keystone in Pharmaceutical Synthesis

N¹,N¹-Diethylethane-1,2-diamine is a critical intermediate in the production of several active pharmaceutical ingredients (APIs). Its incorporation into a molecule's structure can significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Antimalarial Drugs: Arguably its most well-known application is in the synthesis of the side chain for 4-aminoquinoline antimalarials such as chloroquine and hydroxychloroquine.[4][5] The diamine side chain is crucial for the drug's mechanism of action, which involves accumulating in the parasite's acidic food vacuole and interfering with its hemoglobin detoxification process. The synthesis typically involves the nucleophilic substitution of a chlorine atom on the quinoline ring by the primary amine of N¹,N¹-diethylethane-1,2-diamine.[5]

-

Melanoma Imaging Agents: The unique chelating properties of this diamine have been exploited to develop melanin-targeted imaging agents for PET and SPECT scans, aiding in the diagnosis and monitoring of melanoma.[1]

-

Other APIs: It also serves as a precursor for other drugs, including Tiapride, an antipsychotic agent, and Camylofine, an antispasmodic.[1]

Synthesis of Ligands for Coordination Chemistry and Catalysis

The presence of two nitrogen atoms allows N¹,N¹-diethylethane-1,2-diamine to function as a bidentate ligand, capable of coordinating with a variety of metal centers. The resulting metal complexes can exhibit interesting catalytic activities. The steric bulk of the diethyl groups can be used to create specific chiral environments around the metal center, which is highly valuable in asymmetric catalysis.

Building Block for Diverse Organic Molecules

Beyond pharmaceuticals and ligands, N¹,N¹-diethylethane-1,2-diamine is used to synthesize a range of other organic compounds:

-

Amides and Sulphonamides: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Oligonucleotide Synthesis: It has been employed in the oxidative amidation of hydrogen phosphonate diesters, a key step in the synthesis of oligonucleotides.[1]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for key synthetic transformations involving N¹,N¹-diethylethane-1,2-diamine.

Workflow for Utilizing N¹,N¹-Diethylethane-1,2-diamine

Caption: General workflow for a synthesis using N¹,N¹-diethylethane-1,2-diamine.

Protocol 1: Synthesis of a Hydroxychloroquine Precursor Side Chain

This protocol details the synthesis of N¹-(7-chloroquinolin-4-yl)-N²,N²-diethylethane-1,2-diamine, a key intermediate in the synthesis of chloroquine, which shares a common synthetic pathway with hydroxychloroquine.

Reaction Scheme:

Caption: Synthesis of a chloroquine/hydroxychloroquine intermediate.

Materials:

-

4,7-dichloroquinoline

-

N¹,N¹-Diethylethane-1,2-diamine

-

Phenol (as solvent and catalyst)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, melt phenol under an inert atmosphere (e.g., argon).

-

Addition of Reactants: To the molten phenol, add 4,7-dichloroquinoline. Stir the mixture until the quinoline derivative is completely dissolved.

-

Slowly add N¹,N¹-diethylethane-1,2-diamine to the reaction mixture. An excess of the diamine is typically used to drive the reaction to completion.

-

Reaction: Heat the mixture to 120-130 °C and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a solution of sodium hydroxide to neutralize the phenol and any HCl formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining impurities and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N¹-(7-chloroquinolin-4-yl)-N²,N²-diethylethane-1,2-diamine.

Causality and Insights:

-

Phenol as Solvent: Phenol is used as a high-boiling point solvent that can also act as a weak acid catalyst to facilitate the nucleophilic aromatic substitution.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and solvent at high temperatures.

-

Aqueous Work-up: The basic wash with NaOH is essential to remove the acidic phenol, which would otherwise complicate the purification process. The brine wash helps to remove residual water from the organic phase.

Safety and Handling

N¹,N¹-Diethylethane-1,2-diamine is a corrosive and flammable liquid.[3][6] It can cause severe skin burns and eye damage.[3] It is also toxic if it comes into contact with the skin.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

N¹,N¹-Diethylethane-1,2-diamine is a foundational building block in organic synthesis, prized for its reliability and versatility. Its unique structure has enabled the efficient synthesis of a wide array of valuable molecules, from life-saving pharmaceuticals to sophisticated ligands for catalysis. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively and safely utilize this important synthetic intermediate in their work.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60993, N,N-Diethylethylenediamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66053, N,N-Dimethylethylenediamine. Retrieved from [Link].

-

The Good Scents Company. (n.d.). N,N'-diethyl ethylene diamine. Retrieved from [Link].

-

LookChem. (n.d.). N1,N1-Diethylethane-1,2-diamine: Multifunctional Amine Compound for Industrial Applications. Retrieved from [Link].

-

Cardona, F., & Goti, A. (2009). Metal-catalysed 1,2-diamination reactions. Natural Product Reports, 26(5), 644-666. Retrieved from [Link].

- Google Patents. (n.d.). CN111635358A - Preparation method of hydroxychloroquine.

-

NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN). Retrieved from [Link].

-

Hone, C. A., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Organic Process Research & Development, 22(4), 484-491. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. Retrieved from [Link].

-

Bentham Science. (n.d.). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Retrieved from [Link].

Sources

- 1. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 2. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Validation & Comparative

A Comparative Analysis of N1,N1-Diethylethane-1,2-diamine and Other Chelating Agents for Researchers and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in biomedical and industrial fields, the selection of an appropriate chelating agent is paramount to achieving desired therapeutic or manufacturing outcomes. This guide provides an in-depth, objective comparison of the efficacy of N1,N1-Diethylethane-1,2-diamine with other widely used chelating agents, namely Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and 2,3-Dimercapto-1-propanesulfonic acid (DMPS). Our analysis is grounded in established chemical principles and supported by available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.

Fundamental Principles of Chelation: A Causal Perspective

Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The term "chelate" is derived from the Greek word for "claw," which aptly describes the manner in which the ligand grasps the metal ion.

The stability of a metal-chelate complex is the cornerstone of its efficacy. This stability is quantified by the formation constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and, consequently, a more effective chelating agent for a given metal ion. The primary drivers of chelate stability are:

-

Number and Type of Donor Atoms: Ligands with a greater number of donor atoms (denticity) generally form more stable complexes due to the chelate effect. The nature of these donor atoms (e.g., nitrogen, oxygen, sulfur) also dictates the affinity for specific metal ions.

-

Chelate Ring Size: The formation of five- or six-membered rings between the metal ion and the ligand is thermodynamically most favorable, contributing to higher stability.

-

Steric and Electronic Effects: The presence of bulky substituents on the ligand can sterically hinder the formation of the complex. Conversely, the electronic properties of the ligand, such as the basicity of the donor atoms, can enhance the strength of the coordinate bond.

Structural and Mechanistic Comparison of Chelating Agents

A thorough understanding of the structural nuances of each chelating agent is crucial to appreciating their differential efficacies.

-

N1,N1-Diethylethane-1,2-diamine (DEAE): This is a bidentate ligand, coordinating through its two nitrogen atoms to form a five-membered chelate ring. The presence of two ethyl groups on one of the nitrogen atoms introduces steric hindrance, which can influence its coordination with certain metal ions.

-

Ethylenediaminetetraacetic acid (EDTA): EDTA is a hexadentate ligand, possessing two nitrogen atoms and four carboxylate groups as donor sites. This allows it to form up to six coordinate bonds with a metal ion, resulting in highly stable octahedral complexes.[1] EDTA is a versatile chelating agent for a wide range of divalent and trivalent metal ions.[2]

-

Diethylenetriaminepentaacetic acid (DTPA): DTPA is an octadentate ligand with three nitrogen atoms and five carboxylate groups. Its higher denticity compared to EDTA makes it particularly effective for chelating larger metal ions and those with higher coordination numbers.

-

2,3-Dimercapto-1-propanesulfonic acid (DMPS): Unlike the aminocarboxylic acid chelators, DMPS is a dithiol, meaning its chelating action is mediated by two sulfhydryl (-SH) groups. This makes it a "soft" ligand, showing a high affinity for "soft" metal ions like mercury and arsenic.

The following diagram illustrates the fundamental structural differences between these chelating agents.

Caption: Structural overview of the compared chelating agents.

Quantitative Efficacy: A Data-Driven Comparison

| Chelating Agent | Metal Ion | log K (approximate) | Reference |

| N1,N1-Diethylethane-1,2-diamine | Cu(II) | 7.95 (as a mixed ligand complex) | [3] |

| EDTA | Cu(II) | 18.8 | |

| Pb(II) | 18.0 | ||

| Cd(II) | 16.5 | ||

| Fe(III) | 25.1 | ||

| DTPA | Cu(II) | 21.5 | |

| Pb(II) | 18.8 | ||

| Cd(II) | 19.0 | ||

| Fe(III) | 28.6 | ||

| DMPS | Hg(II) | High affinity | [4] |

| As(III) | High affinity | [4] |

Analysis of Quantitative Data:

The available data clearly demonstrates the superior stability of complexes formed by EDTA and DTPA with divalent and trivalent metal ions compared to the mixed ligand complex of N1,N1-Diethylethane-1,2-diamine with Cu(II). This is an expected outcome, directly attributable to the significantly higher denticity of EDTA and DTPA. The chelate effect, arising from the formation of multiple chelate rings, provides a substantial thermodynamic advantage.

A study on mixed ligand complexes of Cu(II) with 2,2'-bipyridylamine and various ethylenediamine derivatives, including N,N-diethylethylenediamine, reported a lower formation constant for the N,N-diethylethylenediamine complex compared to the N,N-dimethylethylenediamine complex, despite the higher basicity of the former.[3] This suggests that the steric hindrance from the ethyl groups on N1,N1-Diethylethane-1,2-diamine plays a significant role in reducing the stability of its metal complexes.

DMPS operates through a different mechanism, with its dithiol nature providing high efficacy for heavy metals like mercury and arsenic.[4]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of chelation efficacy studies, standardized and self-validating experimental protocols are essential. Below are two widely accepted methodologies.

Potentiometric Titration (Irving-Rossotti Method)

This method is a cornerstone for determining the stability constants of metal-ligand complexes in solution. The principle lies in monitoring the change in hydrogen ion concentration (pH) as a solution containing the metal ion and the ligand is titrated with a standard base.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of a known concentration of the metal salt, the ligand (chelating agent), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., NaClO₄) is added to maintain a constant ionic strength.

-

Titration Sets: Perform a series of potentiometric titrations at a constant temperature:

-

Acid alone.

-

Acid + Ligand.

-

Acid + Ligand + Metal ion.

-

-

Data Acquisition: Record the pH of the solution after each addition of the base.

-

Calculation: The titration data is used to calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectrophotometric Competition Assay

This method is particularly useful for comparing the relative affinities of two chelating agents for a metal ion that forms a colored complex with one of them.

Step-by-Step Methodology:

-

Selection of Indicator: Choose a metal-indicator complex with a known stability constant and a distinct absorbance spectrum.

-

Preparation of Solutions: Prepare solutions of the metal ion, the indicator, and the chelating agent to be tested (e.g., N1,N1-Diethylethane-1,2-diamine).

-

Competition Reaction: Mix the metal-indicator complex with varying concentrations of the test chelating agent. The test agent will compete with the indicator for the metal ion, leading to a decrease in the absorbance of the metal-indicator complex.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

-

Data Analysis: The change in absorbance is used to calculate the concentration of the newly formed metal-test chelator complex, from which the stability constant can be determined.

Sources

- 1. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Structural Comparison of N1,N1-Diethylethane-1,2-diamine Metal Complexes: A Guide for Researchers

This guide provides an in-depth structural comparison of metal complexes featuring the asymmetrically substituted bidentate ligand, N1,N1-diethylethane-1,2-diamine (also known as N,N-diethylethylenediamine). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced coordination chemistry of this ligand, highlighting how its steric and electronic properties influence the geometry, bond parameters, and ultimately, the potential applications of its metal complexes. We will explore key structural features, supported by experimental data from single-crystal X-ray diffraction studies, and provide comparative insights against related ethylenediamine-based ligands.

Introduction: The Significance of Asymmetric N-Alkylation in Ethylenediamine Ligands

Ethylenediamine (en) is a cornerstone of coordination chemistry, forming stable five-membered chelate rings with a vast array of metal ions.[1][2] The systematic substitution of N-alkyl groups onto the ethylenediamine backbone provides a powerful tool to modulate the steric and electronic environment around the metal center. N1,N1-diethylethane-1,2-diamine, with its two ethyl groups on one nitrogen atom and an unsubstituted primary amine on the other, presents a unique case of asymmetric steric hindrance. This asymmetry has profound implications for the resulting complex's coordination geometry, stability, and reactivity.

The primary focus of this guide will be on the well-characterized complexes of copper(II) and nickel(II), with contextual comparisons to other first-row transition metals, including cobalt, to illustrate broader trends in coordination chemistry.

Coordination Behavior of N1,N1-Diethylethane-1,2-diamine

The presence of the bulky diethylamino group alongside a primary amine group in N1,N1-diethylethane-1,2-diamine dictates its coordination behavior. The tertiary nitrogen (N1) is a weaker Lewis base compared to the primary nitrogen (N2) due to the electron-donating nature of the ethyl groups and increased steric hindrance. This electronic and steric disparity often leads to differences in the metal-nitrogen bond lengths within the same complex, with the M-N(tertiary) bond typically being longer and weaker than the M-N(primary) bond.

dot

Caption: Molecular structure of N1,N1-Diethylethane-1,2-diamine.

Structural Analysis of Copper(II) Complexes

Copper(II) complexes with N1,N1-diethylethane-1,2-diamine have been extensively studied, often exhibiting square planar or distorted octahedral geometries. The Jahn-Teller effect, characteristic of d⁹ Cu(II) ions, frequently leads to elongated axial bonds in octahedral complexes.

A notable example is the complex trans-₂.[1] Single-crystal X-ray diffraction reveals a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. The Cu-N bond distance to the tertiary nitrogen is significantly longer (2.081 Å) than to the primary nitrogen (2.011 Å), a direct consequence of the steric bulk of the ethyl groups.[1] This steric hindrance also effectively blocks the axial positions, preventing the coordination of the nitrate counter-ions, which remain as free ions in the crystal lattice.[1]

In another study, a one-dimensional zigzag chain complex, {[Cu(N,N-diethylethane-1,2-diamine)(μ₁,₅-dca)(dca)]}n, was synthesized and structurally characterized.[3] The copper(II) center in this complex adopts a distorted square-pyramidal geometry. The basal plane is occupied by the two nitrogen atoms of the diamine ligand and two nitrogen atoms from bridging dicyanamide (dca) groups. The apical position is occupied by a nitrogen atom from a monodentate dca group.[3]

| Complex | Metal Ion | Coordination Geometry | M-N(tertiary) (Å) | M-N(primary) (Å) | Reference |

| ₂ | Cu(II) | Square Planar | 2.081(5) | 2.011(5) | [1] |

| {[Cu(de-en)(μ₁,₅-dca)(dca)]}n | Cu(II) | Distorted Square Pyramidal | - | - | [3] |

| trans-₂ | Cu(II) | Distorted Square Pyramidal | - | - | [4] |

de-en = N1,N1-diethylethane-1,2-diamine; N,N-dime-en = N,N-dimethylethylenediamine

Structural Analysis of Nickel(II) Complexes

Nickel(II) complexes with N1,N1-diethylethane-1,2-diamine can exist in either square planar (diamagnetic, low-spin) or octahedral (paramagnetic, high-spin) geometries, depending on the coordinating ability of the counter-ions.

For instance, trans-bis(N,N-diethylethylenediamine)nickel(II) dibromide, [Ni(de-en)₂]Br₂, features a square-planar NiN₄ coordination environment.[5] Similar to the copper(II) analogue, the Ni-N bond to the dialkylated nitrogen is appreciably longer (1.9666 Å) than the bond to the unsubstituted nitrogen (1.9202 Å).[5] In contrast, when the counter-ions are capable of coordination, such as in [Ni(de-en)₂(NCS)₂], a tetragonally-distorted octahedral geometry is observed with the thiocyanate ligands in the axial positions.[5] The Ni-N bond lengths in the square-planar complex are significantly shorter than in the octahedral complexes. This is because in the high-spin octahedral complexes, the antibonding d(x²-y²) orbital is populated, which weakens the in-plane Ni-N bonds.[5]

| Complex | Metal Ion | Coordination Geometry | M-N(tertiary) (Å) | M-N(primary) (Å) | Reference |

| [Ni(de-en)₂]Br₂ | Ni(II) | Square Planar | 1.9666(13) | 1.9202(14) | [5] |

| [Ni(de-en)₂(NCS)₂] | Ni(II) | Tetragonally Distorted Octahedral | - | - | [5] |

Comparative Insights with Other Ethylenediamine Derivatives and Metal Ions

The structural motifs observed for N1,N1-diethylethane-1,2-diamine complexes can be better understood by comparison with complexes of other ethylenediamine derivatives and different metal ions.

-

Symmetrically Substituted Ligands: Complexes with symmetrically substituted ligands, such as N,N'-diethylethylenediamine, tend to exhibit more regular geometries due to the balanced steric hindrance on both nitrogen atoms.

dot

Caption: Common coordination geometries for selected metal ions.

Experimental Protocols

Synthesis of trans-Bis(N1,N1-diethylethane-1,2-diamine)nickel(II) Bromide

This protocol is adapted from procedures for the synthesis of similar Ni(II) diamine complexes.

Materials:

-

Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)

-

N1,N1-Diethylethane-1,2-diamine

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Dissolve a specific molar amount of NiBr₂·6H₂O in a minimal amount of absolute ethanol with gentle warming.

-

In a separate flask, dissolve a 2.2 molar equivalent of N1,N1-diethylethane-1,2-diamine in absolute ethanol.

-

Slowly add the ligand solution to the nickel(II) salt solution with continuous stirring. A color change should be observed.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Reduce the volume of the solvent by rotary evaporation until precipitation begins.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the product in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction Analysis

Workflow:

dot

Caption: General workflow for single-crystal X-ray diffraction.

Detailed Steps:

-

Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion

The asymmetric nature of N1,N1-diethylethane-1,2-diamine imparts distinct structural features to its metal complexes. The steric hindrance of the diethylamino group consistently leads to a lengthening of the corresponding metal-nitrogen bond compared to the bond with the primary amine. This effect, coupled with the electronic properties of the metal ion and the nature of the counter-ions, dictates the overall coordination geometry. The well-defined square planar and distorted octahedral structures of its copper(II) and nickel(II) complexes provide a clear illustration of these principles. Further exploration of complexes with other transition metals will undoubtedly reveal a richer and more diverse coordination chemistry for this versatile ligand, with potential applications in catalysis, materials science, and medicinal chemistry.

References

-

Pan, L., Wang, X., & Tong, M.-L. (2012). Bis(diethylenetriamine)cobalt(III) hexachloridoindate(III). Acta Crystallographica Section E: Structure Reports Online, 68(1), m73. [Link]

-

Al-Benna, S., Al-Hamdani, A. A. S., & Al-Zanganeh, A. H. R. (2025). Synthesis and characterisation of cobalt(III) complexes with 1,1-dimethylethylenediamine (1,1-dmen) and 1,2-propanediamine (pn). ResearchGate. [Link]

-

Jacobsen, E. N., & Joly, G. D. (2015). Cobalt(III) Werner Complexes with 1,2-Diphenylethylenediamine Ligands: Readily Available, Inexpensive, and Modular Chiral Hydrogen Bond Donor Catalysts for Enantioselective Organic Synthesis. Organic Letters, 17(6), 1481–1484. [Link]

-

Shevchenko, V. V., Voloshina, N. A., & Volkov, S. V. (2025). Synthesis and structure of the cobalt(II) coordination compounds with N,N-dimethyl-N′,N′-dimethylthiocarbamoylsulfenamide. ResearchGate. [Link]

-

Li, Y., Yang, Z., & Wang, G. (2025). Syntheses and characterization of the N,N'-bis(ferrocenylmethylene)-ethylenediamine Schiff base and its transition metal complexes. ResearchGate. [Link]

-

Adhikary, C., Koner, S., & Ray, C. (2006). Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex. ResearchGate. [Link]

-

Kushi, Y., Ooi, S., & Kuroya, H. (1968). STRUCTURES AND ABSOLUTE CONFIGURATIONS OF COBALT(III) COMPLEXES. Pure and Applied Chemistry, 17(1-2), 1-1. [Link]

-

Obaleye, J. A., & Balogun, E. A. (2014). Syntheses, Characterization, Resolution, and Biological Studies of Coordination Compounds of Aspartic Acid and Glycine. Journal of Chemistry, 2014, 1–10. [Link]

-

Wang, Y., Chen, S., & Zhang, J. (2025). Syntheses, X-Ray Single Crystal Structures and Biological Activities of Cobalt(III) Complexes with Reduced Schiff Base Ligands. ResearchGate. [Link]

-

Legg, J. I., Cooke, D. W., & Brewer, R. J. (1976). 17. Ethylenediamine-N,N'-Diacetic Acid Complexes of Cobalt(III) 103. ResearchGate. [Link]

-

Subramanian, K., & Raj, S. S. (1989). Structure of (ethylenediamine)(cis‐α‐ethylenediamine‐N,N'‐diacetato)cobalt(III) perchlorate. Acta Crystallographica Section C: Crystal Structure Communications, 45(3), 398–400. [Link]

-

Hathaway, B. J., Procter, I. M., Slade, R. C., & Tomlinson, A. A. G. (1969). The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores. Journal of the Chemical Society, Dalton Transactions, 2219-2226. [Link]

-

Warad, I., Aza, A., Al-Nuri, M., & Shivalingegowda, V. (2017). Synthesis, solvatochromism and crystal structure of trans-2 and trans-2 complexes. Journal of Molecular Structure, 1148, 328–338. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 100367, N,N-Diethylethylenediamine. Retrieved January 24, 2026 from [Link].

-

Motschi, H., & Venanzi, L. M. (1979). trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(12), 2892–2894. [Link]

-

Juranić, N., Prelesnik, B., Manojlović-Muir, L., Andjelković, K., Niketić, S. R., & Ćelap, M. B. (1990). Geometrical isomerism of mixed tris(amino carboxylato)cobalt(III) complexes containing glycinato and β-alaninato ligands. Crystal structure of trans(O5)-(β-alaninato)bis(glycinato)cobalt(III) trihydrate. Inorganic Chemistry, 29(8), 1491–1495. [Link]

-

Goodgame, D. M. L., & Venanzi, L. M. (1963). Magnetic and spectral properties of nickel(II) complexes with bridging nitrite groups. Journal of the Chemical Society, 5909-5916. [Link]

-

Muhammad, B., & Hussain, Z. (2018). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Modern Chemistry, 6(6), 93. [Link]

-

Saito, Y. (1969). STRUCTURES AND ABSOLUTE CONFIGURATIONS OF COBALT(III) COMPLEXES. Pure and Applied Chemistry, 17(1-2), 21-38. [Link]

-

OpenStax. (n.d.). 19.2 Coordination Chemistry of Transition Metals. In Chemistry 2e. OpenStax. [Link]

Sources

- 1. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. staff-beta.najah.edu [staff-beta.najah.edu]

- 4. Bis(diethylenetriamine)cobalt(III) hexachloridoindate(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N1,N1-Diethylethane-1,2-diamine

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for N1,N1-Diethylethane-1,2-diamine, a versatile diamine with applications in the synthesis of pharmaceuticals such as antimalarials.[1] Given the absence of extensive public data on its specific binding profile, this document serves as a practical framework for designing and executing a robust cross-reactivity analysis. We will explore the selection of relevant alternative compounds for comparison and detail the experimental methodologies required to generate insightful, publication-quality data.

The Imperative of Cross-Reactivity Assessment

N1,N1-Diethylethane-1,2-diamine, with its ethylenediamine backbone, is a member of a chemical class known for its biological activity.[2] Derivatives of ethylenediamine have been identified as H1-antagonists, underscoring the potential for this structural motif to interact with biological targets.[3] Consequently, when developing assays or therapeutics involving N1,N1-Diethylethane-1,2-diamine, a thorough evaluation of its binding specificity is not just a regulatory hurdle, but a scientific necessity to ensure data integrity and predict potential off-target effects.

This guide will focus on a comparative analysis with structurally similar molecules that represent potential cross-reactants. The choice of these comparators is critical for a meaningful study.

Selecting Structurally Relevant Comparators

To assess the specificity of interactions with N1,N1-Diethylethane-1,2-diamine, a panel of structurally related small molecules should be selected. The primary rationale is that minor structural modifications can significantly alter binding affinity and specificity. Our proposed comparator panel includes molecules with variations in alkyl substitution on the nitrogen atoms.

Table 1: Comparator Compounds for Cross-Reactivity Studies

| Compound Name | Structure | Key Structural Difference from N1,N1-Diethylethane-1,2-diamine | Rationale for Inclusion |

| N1,N1-Diethylethane-1,2-diamine | CCN(CC)CCN | - | Target Analyte |

| N,N'-Diethylethane-1,2-diamine | CCNCCNCC | Isomeric form; ethyl groups on different nitrogen atoms.[4] | To assess the impact of substituent position on binding. |

| N,N-Dimethylethane-1,2-diamine | CN(C)CCN | Methyl instead of ethyl groups on one nitrogen.[5] | To evaluate the effect of smaller alkyl groups on binding. |

| Ethylenediamine | NCCN | Unsubstituted parent molecule.[6] | To determine the contribution of the core diamine structure to binding. |

Experimental Design for Cross-Reactivity Assessment

A multi-pronged experimental approach is recommended to comprehensively evaluate cross-reactivity. We will detail the protocols for three widely accepted and robust techniques: Competitive ELISA, Surface Plasmon Resonance (SPR), and a generic Receptor Binding Assay.

Competitive ELISA for High-Throughput Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent first-pass method for screening cross-reactivity, particularly if an antibody with known affinity for N1,N1-Diethylethane-1,2-diamine has been developed.[7][8] This assay format is ideal for determining the relative affinity of the comparator compounds.

Experimental Workflow: Competitive ELISA

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol:

-

Antigen Immobilization: Microtiter plates are coated with a conjugate of N1,N1-Diethylethane-1,2-diamine and a carrier protein (e.g., BSA).

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Competitive Reaction: A fixed concentration of a primary antibody specific to N1,N1-Diethylethane-1,2-diamine is pre-incubated with varying concentrations of the test compounds (N1,N1-Diethylethane-1,2-diamine as a positive control, and the comparators). This mixture is then added to the coated plate.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate. The signal intensity is inversely proportional to the amount of test compound that bound to the primary antibody.

Data Analysis: The results are typically plotted as a dose-response curve, and the IC50 (half-maximal inhibitory concentration) is calculated for each compound. A lower IC50 value indicates a higher affinity for the antibody.

Table 2: Hypothetical Competitive ELISA Data

| Compound | IC50 (nM) | % Cross-Reactivity |

| N1,N1-Diethylethane-1,2-diamine | 10 | 100% |

| N,N'-Diethylethane-1,2-diamine | 500 | 2% |

| N,N-Dimethylethane-1,2-diamine | 1000 | 1% |

| Ethylenediamine | >10,000 | <0.1% |

% Cross-Reactivity = (IC50 of N1,N1-Diethylethane-1,2-diamine / IC50 of Comparator) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[9][10] This method is invaluable for a more detailed characterization of the interactions.

Experimental Workflow: SPR Analysis

Caption: General workflow for SPR-based kinetic analysis.

Step-by-Step Protocol:

-

Ligand Immobilization: A target protein (e.g., a receptor known to bind ethylenediamine derivatives or the specific antibody from the ELISA) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing one of the test compounds is flowed over the chip surface, and the association is monitored in real-time by measuring the change in the refractive index.

-

Dissociation: A buffer solution is then flowed over the chip to monitor the dissociation of the compound from the immobilized protein.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Hypothetical SPR Kinetic Data

| Compound | ka (1/Ms) | kd (1/s) | KD (M) |

| N1,N1-Diethylethane-1,2-diamine | 1 x 10^5 | 1 x 10^-3 | 1 x 10^-8 |

| N,N'-Diethylethane-1,2-diamine | 5 x 10^3 | 5 x 10^-3 | 1 x 10^-6 |

| N,N-Dimethylethane-1,2-diamine | 2 x 10^3 | 8 x 10^-3 | 4 x 10^-6 |

| Ethylenediamine | No significant binding | - | - |

A lower KD value signifies a higher binding affinity.

Receptor Binding Assay for Biological Relevance

A receptor binding assay is crucial for understanding the potential physiological effects of cross-reactivity.[11][12] This assay measures the ability of a compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Logical Framework: Receptor Binding Assay

Caption: Principle of a competitive receptor binding assay.

Step-by-Step Protocol:

-

Preparation: A preparation of cells or membranes expressing the target receptor is used.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of a labeled ligand and varying concentrations of the test compounds.

-

Separation: The receptor-bound ligand is separated from the unbound ligand.

-

Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence detection).

Data Interpretation: The data is used to generate displacement curves and calculate the Ki (inhibition constant) for each compound, which reflects its binding affinity for the receptor.

Synthesizing the Findings for a Comprehensive Comparison

References

-

PubChem. N,N-Diethylethylenediamine | C6H16N2 | CID 60993. [Link]

-

PubChem. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053. [Link]

-

PubChem. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105. [Link]

-

PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

-

Wikipedia. Ethylenediamine. [Link]

-

National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Creative Diagnostics. Competitive ELISA. [Link]

-

Pharmacy 180. Ethylene diamine derivatives - H1-antagonists with classical structure. [Link]

-

Portland Press. A beginner's guide to surface plasmon resonance | The Biochemist. [Link]

-

Quanterix. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

-

Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

-

Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

-

ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry. [Link]

-

PubMed. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

Sources

- 1. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]

- 8. quanterix.com [quanterix.com]

- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and responsible disposal of N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride, a common reagent in synthetic chemistry. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed safety decisions.

Hazard Profile and Risk Assessment: Understanding the "Why"

N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride is the salt form of a substituted ethylenediamine. While the dihydrochloride form is generally a more stable solid than the free base, it presents its own set of hazards that directly inform disposal protocols. The primary risks stem from its potential corrosivity and irritant properties, which are characteristic of many amine salts.[1][2][3]

Core Principle: The fundamental logic of disposal is to manage the waste in a manner that neutralizes its hazards and prevents its uncontrolled release into the environment. Because this compound is a water-soluble solid, it poses a risk of contaminating waterways if improperly discarded.[2][4] Therefore, under no circumstances should this chemical or its residues be poured down the drain. [5][6]

A thorough risk assessment begins with understanding the material's intrinsic properties, summarized from Safety Data Sheets (SDS).

| Property / Hazard | Description | Implication for Disposal |

| Chemical Formula | C₆H₁₆N₂ · 2HCl | A dihydrochloride salt of a diamine. The salt form makes it acidic.[2] |

| Physical State | Solid (Crystalline) | Easier to contain than a liquid, but dust can be an inhalation hazard.[2] |

| Hazards (Typical for Amine Salts) | Skin Irritation/Corrosion, Serious Eye Damage/Irritation, Respiratory Tract Irritation.[1][2][7] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. Waste must be segregated from incompatible materials. |

| Solubility | Soluble in water.[3][4] | High potential for environmental mobility if disposed of improperly. Prohibits sewer disposal. |

| Reactivity | Reacts with strong oxidizing agents and strong bases. Avoid contact with acids and acid chlorides.[3][4] | Waste must be stored in a dedicated, clearly labeled container away from incompatible chemicals to prevent dangerous reactions. |

The Disposal Decision Workflow

Proper disposal is not a one-size-fits-all process. The state of the waste—whether it is pure, unused product, a dilute solution, or contaminated labware—dictates the correct procedure. The following workflow provides a logical pathway for decision-making.

Caption: Disposal decision workflow for N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride.

Step-by-Step Disposal Protocols

Adherence to a validated protocol is essential for safety and compliance. Always perform these steps in a well-ventilated area, such as a chemical fume hood, while wearing appropriate PPE.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile), tested according to EN 374.[7]

-

Body Protection: A standard laboratory coat. Ensure it is buttoned.

-

Respiratory Protection: Generally not required for handling the solid in small quantities, but a respirator may be necessary if dust is generated.[2]

Protocol A: Disposal of Pure, Unused, or Expired Solid

This protocol applies to surplus reagent that is no longer needed.

-

Container Selection: Obtain a designated hazardous waste container. This should be a robust, sealable container made of a compatible material. High-Density Polyethylene (HDPE) is an excellent choice due to its broad chemical resistance, including to amine salts.[9][10][11][12][13]

-

Transfer: Carefully transfer the solid chemical into the waste container. Use a dedicated scoop or spatula. Avoid creating dust. If the chemical is in its original container, it can often be placed directly into a larger, sealable overpack container provided by your EHS department.

-

Labeling: Label the container clearly and accurately. The label must include:

-

The words "Hazardous Waste".

-

The full chemical name: "N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride".

-

The approximate quantity.

-

Associated hazards (e.g., "Irritant," "Corrosive").

-

The date of accumulation.

-

-

Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[6] This area must be secure, away from drains, and segregated from incompatible materials like strong bases and oxidizers.

Protocol B: Disposal of Aqueous or Solvent Solutions

This protocol applies to reaction mixtures, purification fractions, or solutions prepared from the chemical.

-

Container Selection: Use a designated liquid hazardous waste container (carboy), typically made of HDPE.[11][12] Ensure the container is compatible with all components of the waste stream, especially organic solvents.

-

Segregation: Do not mix incompatible waste streams. This amine salt solution is acidic. Do not mix it with basic waste, cyanide-containing waste, or sulfide-containing waste, as this could generate toxic gases or heat.

-

Transfer: Carefully pour the liquid waste into the designated carboy using a funnel.

-

Labeling: Label the carboy with the full names and estimated percentages of ALL constituents. For example:

-

Methanol: 80%

-

Water: 15%

-

N¹,N¹-Diethylethane-1,2-diamine Dihydrochloride: 5%

-

Hazards: "Flammable Liquid," "Toxic"

-

-

Storage: Keep the carboy sealed at all times, except when adding waste.[5] Store it in the SAA with appropriate secondary containment.

Protocol C: Disposal of Contaminated Labware and Debris

This protocol applies to items like gloves, weigh boats, paper towels, or silica gel contaminated with the chemical.

-

Solid Debris:

-

Place non-sharp contaminated items (gloves, paper towels) into a durable, transparent plastic bag.

-

Seal the bag and then place it inside a second bag (double-bagging) for added security.

-

Label the outer bag as "Hazardous Waste" with the name of the chemical contaminant.

-

-

Contaminated Glassware:

-

Rinse the glassware three times with a suitable solvent (e.g., water, followed by acetone or ethanol).

-

Collect the first two rinses as hazardous liquid waste and dispose of them according to Protocol B. The third rinse can often be disposed of as non-hazardous waste, but check with your institutional EHS guidelines.

-

After rinsing, the glassware can typically be washed and reused.

-

-

Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

-

Alert Personnel: Notify others in the immediate area.

-

Isolate the Area: Restrict access to the spill zone.

-

Assess the Spill: For small spills of the solid, proceed with cleanup. For large spills or any spill of a liquid solution, evacuate the area and contact your institution's EHS emergency line.

-

Cleanup (Small Solid Spill):

-

Ensure you are wearing the appropriate PPE.

-

Gently sweep up the solid material using a dustpan and brush or absorb it with an inert material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb large amounts of the chemical directly.

-

Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.[3]

-

Decontaminate the spill area with soap and water, and collect the cleaning water as hazardous waste.

-

The Role of Institutional EHS

The procedures outlined here are based on universal best practices and regulatory principles from bodies like the U.S. Environmental Protection Agency (EPA).[5][14][15] However, the final authority on waste disposal rests with your institution's Environmental Health & Safety (EHS) department. They are responsible for interpreting local, state, and federal regulations and managing the final disposal through certified waste handlers.[6][16] Always consult your institution's specific Laboratory Management Plan and waste guidelines.[14]

By integrating this expert guidance into your laboratory workflows, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: N,N'-Dimethylethylenediamine.[Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.[Link]

-

U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

-

Carl ROTH. Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride.[Link]

-

Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

- Google Patents.

-

ResearchGate. Properties of Amines and their Hydrochloride Salt.[Link]

-

Professional Plastics. HDPE and LDPE Resistance Chart by Chemical.[Link]

-

Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

-

Cipax. Chemical resistance of high and low density polyethylene.[Link]

-

Sciencemadness.org. Isolation of primary amines as HCL salt problem.[Link]

-

U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

-

University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

-

Silver-Line Plastics. HDPE Chemical Resistance Guide.[Link]

-

Interstate Plastics. HDPE Chemical Compatibility & Resistance Chart.[Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. carlroth.com [carlroth.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. fishersci.com [fishersci.com]

- 5. vumc.org [vumc.org]

- 6. ehrs.upenn.edu [ehrs.upenn.edu]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. calpaclab.com [calpaclab.com]

- 10. professionalplastics.com [professionalplastics.com]

- 11. cipax.com [cipax.com]

- 12. slpipe.com [slpipe.com]

- 13. astisensor.com [astisensor.com]

- 14. epa.gov [epa.gov]

- 15. danielshealth.com [danielshealth.com]

- 16. epa.gov [epa.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.